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Compound of Interest

Compound Name:
[(4-Bromo-benzyl)-methyl-amino]-

acetic acid

Cat. No.: B11732594

Get Quote

Executive Summary & Synthetic Context
The target molecule,

-(4-bromobenzyl)-N-methylglycine (1), is a tertiary amine featuring a carboxylic acid tail and a
para-brominated aromatic ring. Its structural verification requires a multi-modal approach to
confirm three key features:

The

-Methylation state (differentiating from the secondary amine precursor).

The Integrity of the carboxylic acid (vs. ester or alcohol).

The Para-substitution pattern on the aromatic ring.

Synthetic Route (Context for Impurities)
To understand potential contaminants during elucidation, we must consider the synthesis. The

most robust route is the Reductive Amination of 4-bromobenzaldehyde with sarcosine (N-
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methylglycine), using sodium triacetoxyborohydride (STAB) as the reducing agent.

Key Impurities to Rule Out:

4-Bromobenzyl alcohol: From over-reduction of the aldehyde.

-(4-bromobenzyl)glycine: Resulting from demethylation or impurity in sarcosine.

Tertiary Amine N-Oxides: If workup involved vigorous oxidation.

4-Bromobenzaldehyde

Iminium Ion
(Transient)

+ Sarcosine
- H2O

Sarcosine
(N-methylglycine)

Target:
N-(4-bromobenzyl)-N-methylglycine

+ NaBH(OAc)3
(Reductive Amination)

Click to download full resolution via product page

Figure 1: Reductive amination pathway for the synthesis of the target compound.

Mass Spectrometry (MS): The Isotopic Signature
Mass spectrometry provides the first confirmation of the molecular formula (

) and the presence of the bromine atom.

Experimental Logic[1]
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

) or Negative Mode (

). Negative mode is often preferred for carboxylic acids to avoid suppression.

Bromine Pattern: Bromine exists as two isotopes,

(50.7%) and

(49.3%). This creates a distinctive 1:1 doublet in the molecular ion cluster.
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Data Interpretation
Ion m/z (Theoretical) Observation

Structural
Inference

258.0 / 260.0 1:1 Ratio
Confirms presence of

one Bromine atom.

Fragment ~169 / 171

Tropylium-like cation;

confirms 4-

bromobenzyl core.

Fragment ~90

Loss of benzyl group;

confirms N-

methylglycine tail.

Critical Check: If the mass spectrum shows a cluster at M, M+2, M+4 (1:2:1), you have

accidentally dialkylated the nitrogen (bis-alkylation), a common error if using benzyl bromide

instead of reductive amination.

Infrared Spectroscopy (IR): Functional Group
Analysis
IR is used primarily to confirm the oxidation state of the carbonyl group and the absence of N-H

stretches (confirming the tertiary amine).

Key Absorptions
Carboxylic Acid (

): Broad band from 2500–3300 cm⁻¹. This "bearded" shape often obscures C-H stretches.

Carbonyl (
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): Strong peak at 1700–1725 cm⁻¹.

Differentiation: An ester would appear higher (~1735-1750 cm⁻¹); a carboxylate salt (if

improperly acidified) would appear as two bands at ~1550/1400 cm⁻¹.

Amine (

):Absent. The lack of a sharp peak ~3300-3400 cm⁻¹ confirms the nitrogen is fully substituted
(tertiary).

Aromatic (

): ~1480, 1590 cm⁻¹.

Nuclear Magnetic Resonance (NMR): The Definitive
Proof
NMR is the gold standard for establishing the connectivity of the N-Methyl, Benzylic, and

Glycine protons.

A. Proton NMR ( NMR)
Solvent: DMSO-

is recommended over CDCl

to prevent zwitterion formation and ensure solubility of the amino acid.
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Shift (

, ppm)
Multiplicity Integral Assignment

Logic &
Causality

12.0 - 12.5 Broad Singlet 1H COOH

Exchangeable

carboxylic acid

proton.

Disappears with

shake.

7.52
Doublet (

Hz)
2H Ar-H (3,5)

Ortho to

Bromine.

Deshielded by

inductive effect

of Br.

7.28
Doublet (

Hz)
2H Ar-H (2,6)

Ortho to Alkyl

group. Typical

AA'BB' system

for para-

substitution.

3.65 Singlet 2H
Ar-

-N

Benzylic protons.

Shifted downfield

by aromatic ring

and nitrogen.

3.22 Singlet 2H
N-

-COOH

Glycine

methylene.

Distinct from

benzylic due to

carbonyl

proximity.

2.28 Singlet 3H N- Diagnostic:

Confirms N-

methylation. If

this is absent,

you have the
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secondary

amine.

Self-Validating Check: The integration ratio must be 2:2:2:2:3 (Ar:Ar:Bz:Gly:Me). Any deviation

suggests a mixture of the acid and its salt or impurities.

B. Carbon NMR ( NMR)
Confirms the carbon skeleton and symmetry.

Carbonyl (

): ~172 ppm.

Aromatic C-Br (

): ~120 ppm (Shielded due to heavy atom effect/resonance).

Aromatic C-N (

): ~138 ppm.

Aromatic CH (

&

): Two intense peaks ~131 ppm and ~129 ppm.

Benzylic (

): ~58 ppm.

Glycine (

): ~55 ppm.
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Methyl (

): ~41 ppm.

Elucidation Logic & Workflow
The following diagram illustrates the decision-making process to confirm the structure and rule

out common side-products.
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Unknown Sample

Step 1: Mass Spec (ESI)

Isotopic Pattern 1:1?

Step 2: 1H NMR (DMSO-d6)

Yes

Error: Check Starting Material
(Cl or I analog?)

No

Singlet at ~2.3 ppm?

Broad signal >11 ppm?

Yes

Error: Secondary Amine
(Incomplete Methylation)

No

CONFIRMED:
N-(4-bromobenzyl)-N-methylglycine

Yes

Error: Ester Derivative
(Hydrolysis Failed)

No

Click to download full resolution via product page

Figure 2: Structural elucidation logic tree for verifying the target compound.
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Experimental Protocols
Protocol A: Analytical HPLC-MS

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic absorption) and MS (ESI+).

Expectation: A single peak at

min (depending on flow) with m/z 258/260.

Protocol B: NMR Sample Preparation
Weigh 10–15 mg of the dried solid into a clean vial.

Add 0.6 mL of DMSO-

. (Avoid

if the compound is a zwitterion, as solubility will be poor and peaks broad).

Sonicate for 30 seconds to ensure complete dissolution.

Filter through a cotton plug if any particulate remains (particulates cause line broadening).

Acquire 16 scans for

and 1024 scans for
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Bromobenzyl)-N-methylglycine]. BenchChem, [2026]. [Online PDF]. Available at:
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elucidation-of-4-bromobenzyl-n-methylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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